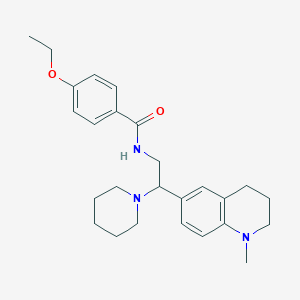
4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C26H35N3O2 and its molecular weight is 421.585. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an ethoxy group, a tetrahydroquinoline moiety, and a benzamide functional group, which contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C25H33N3O3, with a molecular weight of 423.5 g/mol. The presence of the ethoxy and tetrahydroquinoline groups is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₁N₃O₃ |
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 922085-93-6 |
The biological activity of this compound may involve interaction with various molecular targets such as enzymes and receptors. Initial studies suggest that it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. The specific interactions can lead to various pharmacological effects including:
- Neuroprotective Effects : Potentially beneficial in neurodegenerative diseases.
- Anticancer Activity : Preliminary data indicate possible inhibition of cancer cell proliferation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Binding Affinity
Binding studies indicate that this compound has a high affinity for certain dopamine receptors (D2 and D3), suggesting its potential role as a dopaminergic agent. This could have implications for treating disorders such as Parkinson's disease or schizophrenia.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds within the same chemical class. For instance:
- Neuroprotective Study : A study on a related tetrahydroquinoline derivative demonstrated neuroprotective effects in models of oxidative stress.
- Anticancer Research : Research on benzamide derivatives has shown promise in inhibiting tumor growth in vitro and in vivo models.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to other related compounds.
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 4-Ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-ethyl)benzamide | Anticancer, Neuroprotective | Dopamine receptor modulation |
| 4-Ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Antimicrobial | Enzyme inhibition (e.g., dihydropteroate synthase) |
| 4-Ethoxy-N-(2-(1-methylpiperidinyl)-ethyl)benzamide | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Propiedades
IUPAC Name |
4-ethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O2/c1-3-31-23-12-9-20(10-13-23)26(30)27-19-25(29-16-5-4-6-17-29)22-11-14-24-21(18-22)8-7-15-28(24)2/h9-14,18,25H,3-8,15-17,19H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGHFTJPKXOTRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













